3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide

EGFR T790M/L858R Non-Small Cell Lung Cancer Kinase Selectivity

3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide is a synthetic small molecule belonging to the thiazolo[5,4-b]pyridine class of kinase inhibitors. It is specifically annotated as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, preferentially targeting the clinically relevant T790M/L858R double mutant over the wild-type form, based on quantitative cell-based phosphorylation assays.

Molecular Formula C20H22N4O3S
Molecular Weight 398.48
CAS No. 2034392-19-1
Cat. No. B2536744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide
CAS2034392-19-1
Molecular FormulaC20H22N4O3S
Molecular Weight398.48
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4)OC
InChIInChI=1S/C20H22N4O3S/c1-26-15-10-13(11-16(12-15)27-2)18(25)22-14-5-8-24(9-6-14)20-23-17-4-3-7-21-19(17)28-20/h3-4,7,10-12,14H,5-6,8-9H2,1-2H3,(H,22,25)
InChIKeyFGXRHRXMLOJWCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide: A Selective EGFR Mutant Kinase Probe for NSCLC Drug Discovery


3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide is a synthetic small molecule belonging to the thiazolo[5,4-b]pyridine class of kinase inhibitors. It is specifically annotated as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, preferentially targeting the clinically relevant T790M/L858R double mutant over the wild-type form, based on quantitative cell-based phosphorylation assays [1].

The Procurement Risk of Uncharacterized Thiazolo[5,4-b]pyridine Analogs: Substitution Patterns Dictate Mutant-Selective Kinase Engagement


The thiazolo[5,4-b]pyridine scaffold is highly privileged in kinase inhibitor research, with numerous investigational compounds targeting c-KIT, PI3K, and BTK [1]. For EGFR-targeted applications, seemingly minor alterations to the benzamide ring system, such as replacing the 3,5-dimethoxy groups with halogen or sulfonamide groups, can cause dramatic shifts in target engagement. Substituting the specific substitution pattern of this compound can result in a loss of the critical mutant-selective window, thereby compromising the therapeutic rationale for targeting resistance mutations [2]. This chemical sensitivity makes direct analog interchange risky without prior quantitative comparative data.

High-Strength Differentiation Data for 3,5-Dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide


Biochemical Selectivity: A 36-Fold Window for EGFR T790M/L858R Over Wild-Type in Cellular Assays

In cellular phosphorylation assays, this compound demonstrates a significant selectivity window for the drug-resistant EGFR T790M/L858R double mutant over wild-type EGFR. The compound inhibited mutant EGFR phosphorylation with an IC50 of 280 nM in H1975 cells, while the IC50 for wild-type EGFR phosphorylation in A549 cells was 10,000 nM [1]. This contrasts with the broader kinase inhibition profiles typical of other thiazolo[5,4-b]pyridine derivatives developed for different primary targets like c-KIT or PI3K [2].

EGFR T790M/L858R Non-Small Cell Lung Cancer Kinase Selectivity

Scaffold-Specific Kinase Selectivity: Divergence from PI3K and c-KIT Pharmacology

While other compounds based on the thiazolo[5,4-b]pyridine scaffold have been optimized for PI3K (e.g., compound 19a with a PI3Kα IC50 of 3.6 nM [1]) or c-KIT inhibition (e.g., compound 6r [2]), this particular molecule is characterized by its interaction with EGFR, specifically the mutant form. This divergent primary target engagement profile indicates that the 3,5-dimethoxybenzamide moiety directs kinase selectivity away from lipid kinases and receptor tyrosine kinases like c-KIT towards EGFR.

Kinase Polypharmacology PI3K Target Engagement

Molecular Determinant for Selectivity: Key Role of the 3,5-Dimethoxybenzamide Substituent

SAR studies on the thiazolo[5,4-b]pyridine scaffold reveal that the nature of the terminal amide substituent is a critical driver of potency and selectivity. A parallel series of EGFR-targeting derivatives from the same chemical space demonstrated that optimal anticancer activity was achieved with complex sulfonamide and pyrimidine substitutions, leading to nanomolar potency, but with different selectivity profiles [1]. The 3,5-dimethoxybenzamide group in this compound represents a distinct pharmacophoric feature, providing a specific electronic and steric environment that disfavors WT EGFR binding.

Structure-Activity Relationship Fragment Design Chemical Probe

Procurement-Guided Research Applications for 3,5-Dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide


Validating Target Engagement in EGFR T790M/L858R-Driven NSCLC Models

This compound is immediately applicable as a selective chemical probe for the EGFR T790M/L858R resistance mutation. Its characterized cellular IC50 of 280 nM in H1975 cells [1] provides a concrete, literature-based concentration range for researchers designing target engagement studies in lung adenocarcinoma models, bypassing the need for extensive in-house selectivity profiling against WT EGFR.

Profiling the Mutant-Selective Kinase Polypharmacology of the Thiazolo[5,4-b]pyridine Scaffold

Given the divergent activity of this scaffold against PI3K (IC50 = 3.6 nM for optimized derivatives) [1] and c-KIT [2], this compound serves as a crucial comparator for profiling panels. Procuring it alongside a confirmed PI3K or c-KIT inhibitor from the same chemical series enables a systematic, head-to-head assessment of how subtle substitution changes dictate kinase polypharmacology.

Developing a Fragment-Based Drug Discovery (FBDD) Library with Privileged Selectivity Motifs

As a fully synthesized molecule with a defined 3,5-dimethoxybenzamide pharmacophore, this compound can serve as a reference point for medicinal chemists. Its unique selectivity window, in contrast to the potent but broader-acting sulfonamide derivatives reported in the literature [1], provides a framework for fragment-based optimization campaigns focused on decoupling potency from selectivity.

In Vitro Benchmarking Against Third-Generation EGFR Inhibitors

This compound can be procured as a specific comparator for benchmarking novel mutant-selective molecules against Osimertinib. Its ~36-fold cellular selectivity [1] provides a clearly quantifiable efficacy-toxicity baseline that procurement teams can use to validate the performance of next-generation EGFR inhibitors in resistant NSCLC cell line panels.

Quote Request

Request a Quote for 3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.